

An In-depth Technical Guide to Piperidine Hydrobromide

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Compound of Interest

Compound Name: *piperidine hydrobromide*

Cat. No.: *B1360383*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **piperidine hydrobromide**, a significant chemical entity in research and pharmaceutical development. This document collates critical data, including chemical identifiers, physicochemical properties, and safety information. Furthermore, it delves into the broader context of the piperidine scaffold in drug discovery, offering insights into relevant experimental protocols and biological signaling pathways.

Chemical Identifiers and Physicochemical Properties

Piperidine hydrobromide, in its parent form, is identified by the CAS number 14066-85-4.[1] It is the hydrobromide salt of piperidine, a six-membered heterocyclic amine.[2] The formation of the hydrobromide salt enhances the compound's stability and water solubility, facilitating its use in various applications.[2]

Below is a summary of the key identifiers and physicochemical properties for **piperidine hydrobromide**.

Identifier/Property	Value	Reference
CAS Number	14066-85-4	[1]
Molecular Formula	C ₅ H ₁₂ BrN	[1][3]
Molecular Weight	166.06 g/mol	[1][3]
Synonyms	Piperidinium bromide	[2]
Appearance	White to off-white crystalline solid	[2]
Melting Point	200-240 °C	[1]
InChI Key	ROFVJSWBDQUQGW-UHFFFAOYSA-N	[2]
SMILES	C1CCNCC1.Br	[2]

It is important to note that the term "**piperidine hydrobromide**" can also refer to various substituted **piperidine hydrobromide** salts, each with a unique CAS number and specific properties. Examples include:

Compound Name	CAS Number
Piperidine, 2-propyl-, hydrobromide (1:1), (2S)-	637-49-0
Piperidine, 4-bromo-1-methyl-, hydrobromide (1:1)	54288-71-0
3-Bromopiperidine hydrobromide	54288-72-1
1-(2-BROMO-ETHYL)-PIPERIDINE HYDROBROMIDE	89796-22-5
Piperidine, 2,2,6,6-tetramethyl-, hydrobromide	935-21-7

Safety and Handling

Piperidine hydrobromide and its derivatives should be handled with care in a laboratory setting. While a specific, detailed safety data sheet (SDS) for **piperidine hydrobromide** (CAS

14066-85-4) is not readily available in the search results, information for the closely related piperidine hydrochloride (CAS 6091-44-7) indicates that it is toxic if swallowed.[4][5][6]

General safety precautions include:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[7]
- Ventilation: Use only in a well-ventilated area.[7]
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

First Aid Measures:

- If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[4][7]
- If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[7]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[7]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

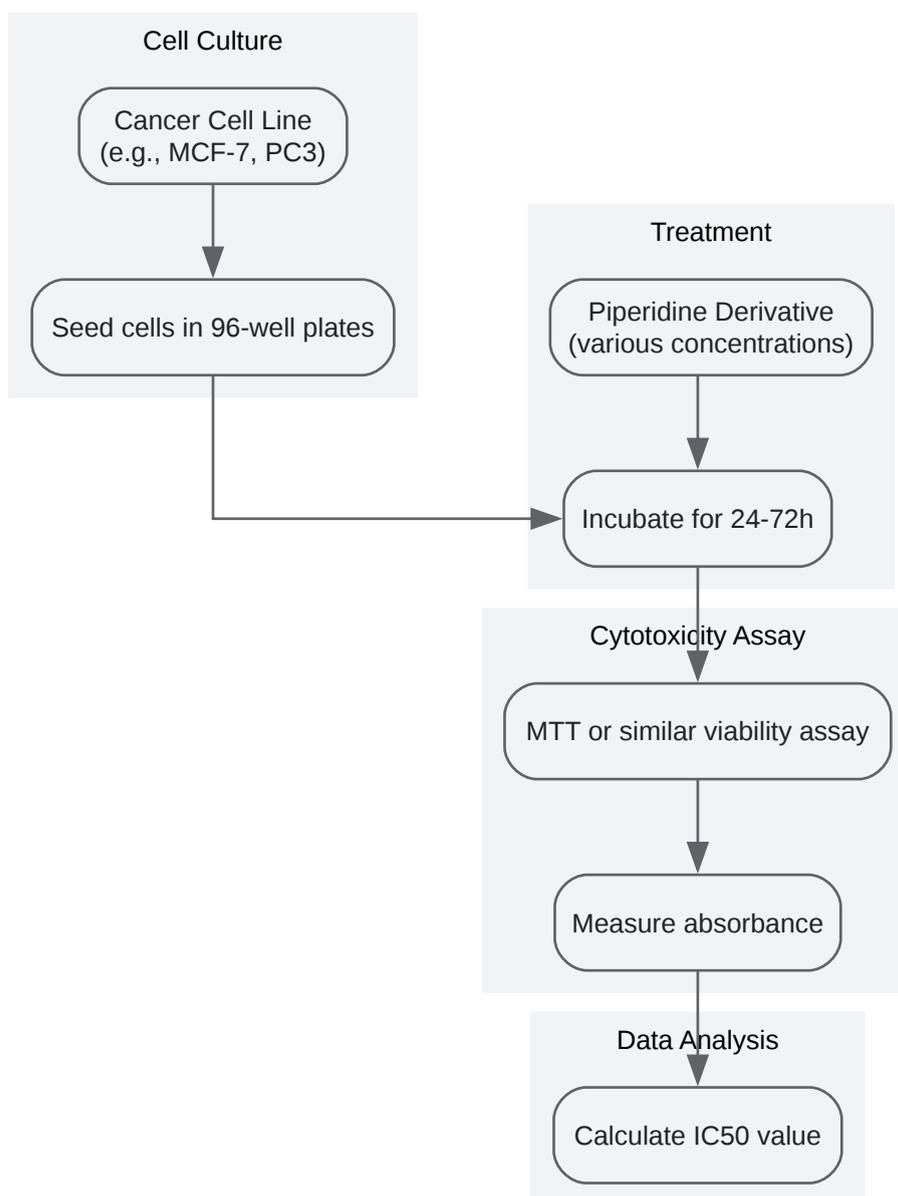
Role in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals.[8] Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, analgesic, and neuroprotective effects.[9][10][11]

Anticancer Activity

Piperidine and its derivatives have been investigated for their potential as anticancer agents. [12] These compounds can induce apoptosis in cancer cells through the activation of various signaling pathways.[12]

A workflow for assessing the cytotoxic effects of a novel piperidine derivative is outlined below.



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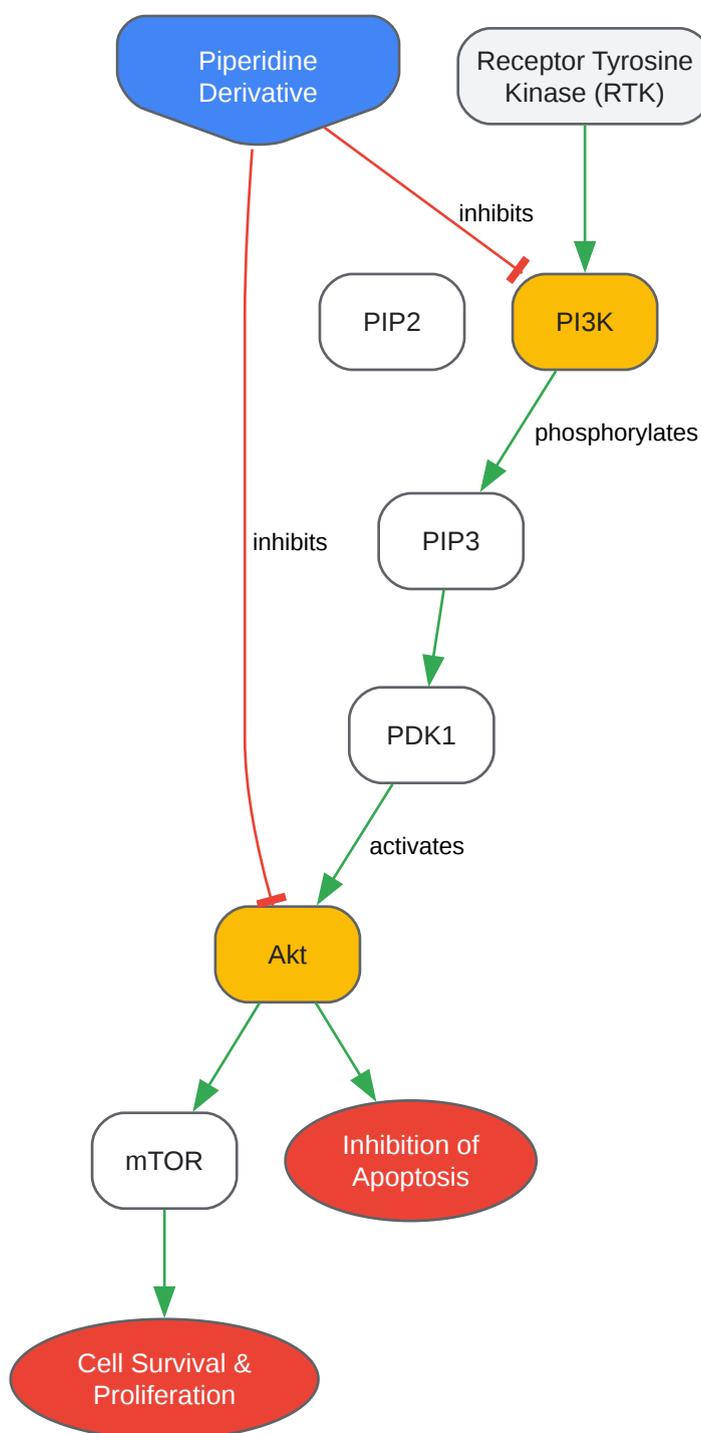
Caption: General workflow for determining the in vitro cytotoxicity of a piperidine derivative.

Signaling Pathways

The pharmacological effects of piperidine derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, in the context of cancer,

piperidine compounds have been shown to modulate pathways such as PI3K/Akt and to induce apoptosis through caspase activation.[12]

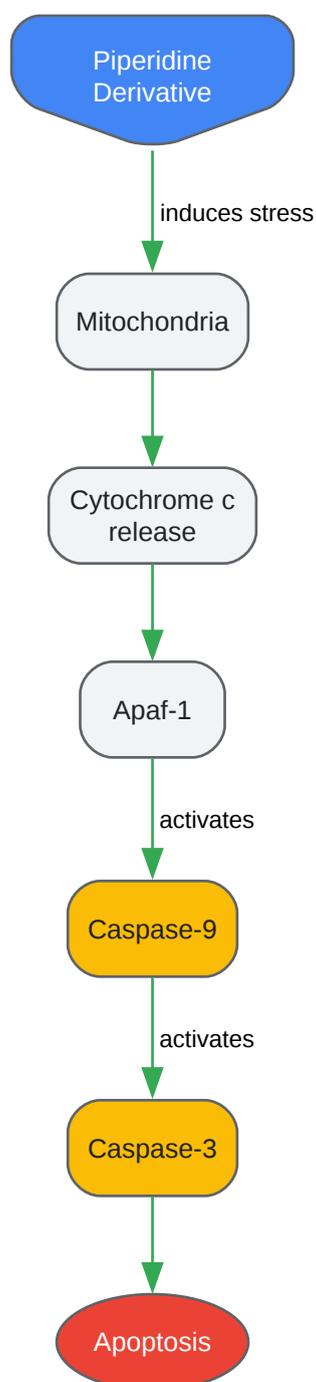
The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.



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Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by piperidine derivatives.

Furthermore, some piperidine derivatives can trigger the intrinsic apoptotic pathway, which involves the activation of caspases.



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Caption: Intrinsic apoptotic pathway induced by certain piperidine derivatives.

Synthesis and Experimental Protocols

The synthesis of piperidine derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the piperidine ring.[8] These methods include the reduction of pyridine precursors, intramolecular cyclization reactions, and multicomponent reactions.[8]

General Experimental Protocol: Reductive Amination

A common method for the synthesis of N-substituted piperidines is the reductive amination of a suitable ketone with piperidine.

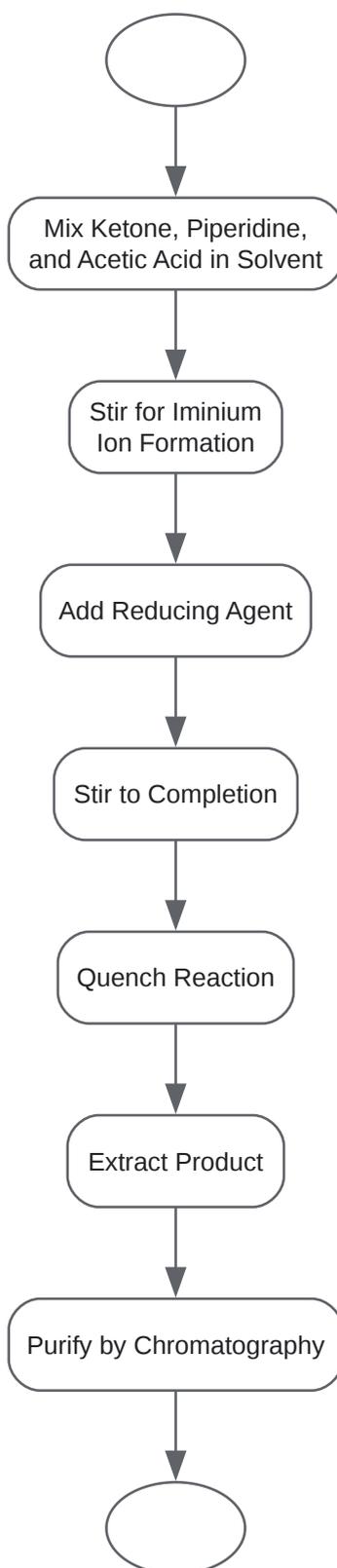
Materials:

- Ketone (e.g., cyclohexanone)
- Piperidine
- Reducing agent (e.g., sodium triacetoxyborohydride)
- Solvent (e.g., dichloromethane)
- Acetic acid (catalyst)

Procedure:

- Dissolve the ketone and piperidine in the solvent.
- Add a catalytic amount of acetic acid.
- Stir the mixture at room temperature for a specified period to allow for iminium ion formation.
- Add the reducing agent portion-wise.
- Continue stirring until the reaction is complete (monitored by TLC or LC-MS).

- Quench the reaction with an appropriate aqueous solution.
- Extract the product with an organic solvent.
- Dry the organic layer, concentrate it, and purify the product by column chromatography.



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Caption: A typical experimental workflow for the synthesis of an N-substituted piperidine.

Conclusion

Piperidine hydrobromide and the broader class of piperidine derivatives represent a cornerstone in modern medicinal chemistry and drug discovery. A thorough understanding of their chemical properties, biological activities, and the underlying mechanisms of action is crucial for the development of novel therapeutics. This guide provides a foundational overview to aid researchers and scientists in their exploration of this versatile and pharmacologically significant chemical scaffold.

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